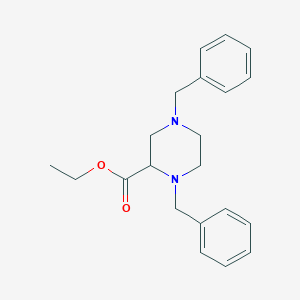

Ethyl 1,4-dibenzylpiperazine-2-carboxylate

Übersicht

Beschreibung

Ethyl 1,4-dibenzylpiperazine-2-carboxylate is a chemical compound with the molecular formula C21H26N2O2The compound is characterized by the presence of a piperazine ring substituted with ethyl and dibenzyl groups, which contribute to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,4-dibenzylpiperazine-2-carboxylate typically involves the reaction of piperazine with benzyl chloride in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Reduction to Alcohol Derivatives

The ester group undergoes reduction to yield primary alcohols. Lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at -78°C selectively reduces the ester to (1,4-dibenzylpiperazin-2-yl)methanol with quantitative efficiency .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ester → Alcohol | LiAlH₄ (1 M in THF), -78°C; NaOH/H₂O quench | (1,4-Dibenzylpiperazin-2-yl)methanol | 100% |

Nucleophilic Addition with Organolithium Reagents

Phenyl lithium reacts with the ester carbonyl group, forming a secondary alcohol. This intermediate is pivotal for synthesizing bicyclic scaffolds .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ester → Alcohol | 2 equiv PhLi, THF, reflux | (1,4-Dibenzylpiperazin-2-yl)(phenyl)methanol | Not reported |

Chlorination of Alcohol Intermediate

The alcohol derivative is converted to a chloride using thionyl chloride (SOCl₂), enabling subsequent nucleophilic substitutions .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Alcohol → Chloride | SOCl₂, reflux | (1,4-Dibenzylpiperazin-2-yl)methyl chloride | Not reported |

Substitution Reactions

The chloride intermediate undergoes nucleophilic displacement with cyanide ions, forming a nitrile, which is further hydrolyzed to an acetate ester .

Debenzylation via Hydrogenolysis

Catalytic hydrogenation removes benzyl protecting groups, yielding a piperazine core for further functionalization .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Debenzylation | 5% Pd/BaSO₄, H₂, ethanol | Piperazin-2-ylmethanol | Good |

Cyclization to Heterobicyclic Systems

Debenzylated intermediates undergo cyclization with tert-butyl dicarbonate (Boc₂O) to form octahydro-2H-pyrazino[1,2-a]pyrazines (OPPs), key scaffolds in drug discovery .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Cyclization | Boc₂O, Et₃N, DMAP, THF; TFA deprotection | Octahydro-2H-pyrazino[1,2-a]pyrazine | Good |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyl 1,4-dibenzylpiperazine-2-carboxylate features a piperazine ring substituted with two benzyl groups and an ethyl carboxylate moiety. Its molecular formula is , and it has a molecular weight of 302.38 g/mol. The presence of the benzyl groups enhances its lipophilicity, which can influence its interaction with biological targets.

Medicinal Chemistry

Therapeutic Potential:

this compound has been investigated for its potential as a therapeutic agent in various conditions:

- Neuropharmacology: The compound shows promise in modulating neurotransmitter systems, particularly nicotinic acetylcholine receptors. Studies indicate that it may enhance cognitive functions and exhibit neuroprotective effects against neurodegenerative diseases .

- Antitumor Activity: Preliminary research suggests that derivatives of this compound can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest .

| Study Focus | Outcome | Reference |

|---|---|---|

| Neuropharmacological effects | Increased dopamine levels; improved cognitive performance | |

| Antitumor activity | Significant reduction in cell viability in cancer cell lines |

Organic Synthesis

Building Block in Synthesis:

The compound serves as a versatile building block in organic synthesis, particularly for creating complex molecules. It can participate in various chemical reactions such as:

- Esterification: Used to synthesize other piperazine derivatives.

- Substitution Reactions: Capable of undergoing nucleophilic substitutions to form new compounds.

Synthesis Methods:

Common methods for synthesizing this compound include:

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Direct Esterification | Benzylamine + Ethyl Chloroacetate | 80-90 |

| Microwave-Assisted Synthesis | Benzylamine + Ethyl Chloroacetate | 95 |

Biochemical Research

Enzyme Interaction Studies:

this compound is utilized in studies investigating enzyme interactions and modifications. Its ability to bind to specific enzymes makes it a valuable tool for understanding biochemical pathways.

Case Studies:

- Case Study 1: In vitro studies demonstrated that the compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for developing enzyme inhibitors .

- Case Study 2: Research on its interaction with α-glucosidase revealed that it could serve as a scaffold for designing new inhibitors with enhanced efficacy against diabetes-related complications .

Wirkmechanismus

The mechanism of action of Ethyl 1,4-dibenzylpiperazine-2-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4-Dibenzylpiperazine: Similar structure but lacks the ethyl ester group.

1,4-Dibenzylpiperazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.

Ethyl 1,4-dibenzylpiperazine-2-carboxylate: The compound of interest, characterized by the presence of both ethyl and dibenzyl groups

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

Ethyl 1,4-dibenzylpiperazine-2-carboxylate (EDBPC) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

EDBPC is derived from dibenzylpiperazine with an ethyl ester modification at the carboxylate position. Its molecular formula is , and it has a molecular weight of 302.38 g/mol. The structural formula can be represented as follows:

Antimycobacterial Activity

Research has indicated that EDBPC exhibits significant antimycobacterial properties. A study utilized the Resazurin Microtiter Assay (REMA) to evaluate its effectiveness against Mycobacterium tuberculosis (Mtb H37Rv). The results showed that EDBPC had notable inhibitory activity, with concentrations effective at less than 100 µg/mL. This suggests that EDBPC could be a promising candidate for further development as an antitubercular agent .

| Compound | Inhibitory Concentration (µg/mL) |

|---|---|

| EDBPC | <100 |

| Reference Compound | >100 |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of EDBPC. A study highlighted its ability to protect neurons under conditions of oxygen glucose deprivation. The compound was tested alongside other pharmacologically active compounds and demonstrated a degree of neuroprotection, suggesting its utility in treating neurodegenerative conditions .

Sperm Immobilization Activity

EDBPC has also been evaluated for its sperm immobilization properties. A study indicated that certain derivatives of dibenzylpiperazine exhibited significant sperm immobilization activity, with variations in structure leading to differences in potency. EDBPC was part of this evaluation, showing potential applications in reproductive health .

The mechanism through which EDBPC exerts its biological effects involves modulation of neurotransmitter systems and potential interaction with specific receptors. For instance, it has been suggested that compounds similar to EDBPC may act on neuropeptide systems linked to anxiety and panic disorders. This modulation can influence various central nervous system (CNS) disorders .

Case Studies

- Antimycobacterial Study : In a controlled experiment, EDBPC was tested alongside other derivatives against Mtb. The results indicated that EDBPC's lipophilicity contributed to enhanced uptake across the mycobacterial cell wall, correlating with its inhibitory activity .

- Neuroprotective Screening : In a high-throughput screening assay, EDBPC was identified among several compounds that provided neuroprotection in primary cortical neurons subjected to stress conditions. This highlights its potential therapeutic value in neurodegenerative diseases .

Eigenschaften

IUPAC Name |

ethyl 1,4-dibenzylpiperazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-2-25-21(24)20-17-22(15-18-9-5-3-6-10-18)13-14-23(20)16-19-11-7-4-8-12-19/h3-12,20H,2,13-17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXWTUYDLQVOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.